molecular formula C9H6F4 B3039718 2-Fluoro-5-(trifluoromethyl)styrene CAS No. 1286734-95-9

2-Fluoro-5-(trifluoromethyl)styrene

Cat. No. B3039718
CAS RN: 1286734-95-9
M. Wt: 190.14 g/mol
InChI Key: GOJAEEVORJLQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(trifluoromethyl)styrene, also known as FTFS, is a versatile compound with promising properties that have been widely studied in various fields of research and industry. It is commonly known as 1-fluoro-4-(trifluoromethyl)-2-vinylbenzene . The compound is a clear liquid and is stabilized with 4-tert-butylcatechol .


Synthesis Analysis

α-Trifluoromethylstyrene derivatives, such as 2-Fluoro-5-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)styrene is C9H6F4 . Its molecular weight is 190.14 g/mol . The InChI key is GOJAEEVORJLQKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Much attention has been paid to α-Trifluoromethylstyrene derivatives by the organic chemistry community because they have been successfully utilized in C–F bond activation in a CF3 group . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)styrene is a clear liquid . It is stored at 2-8°C . The compound has a density of 1.2±0.1 g/cm3 , a boiling point of 145.2±0.0 °C at 760 mmHg , and a vapor pressure of 6.2±0.2 mmHg at 25°C .

Scientific Research Applications

Transition Metal-Catalyzed Cycloaddition Reactions

The α-(trifluoromethyl)styrene motif has found applications in constructing cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. Specifically:

Drug Discovery and Medicinal Chemistry:
Materials Science:
Computational Chemistry:

Safety and Hazards

The compound is considered hazardous . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

2-Fluoro-5-(trifluoromethyl)styrene is a versatile compound with promising properties that have been widely studied in various fields of research and industry. It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that α-trifluoromethylstyrene derivatives, which include 2-fluoro-5-(trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Mode of Action

2-Fluoro-5-(trifluoromethyl)styrene has been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . This suggests that the compound interacts with its targets through these mechanisms, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

It’s known that transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . This suggests that the compound may affect pathways involving these reactions.

Pharmacokinetics

The compound is known to be a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its role in the synthesis of more complex fluorinated compounds , it can be inferred that the compound may contribute to the production of these compounds at the molecular level.

Action Environment

It’s known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.

properties

IUPAC Name

2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJAEEVORJLQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239653
Record name Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)styrene

CAS RN

1286734-95-9
Record name Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-ethenyl-1-fluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(trifluoromethyl)styrene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(trifluoromethyl)styrene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-(trifluoromethyl)styrene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-(trifluoromethyl)styrene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-(trifluoromethyl)styrene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-(trifluoromethyl)styrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.